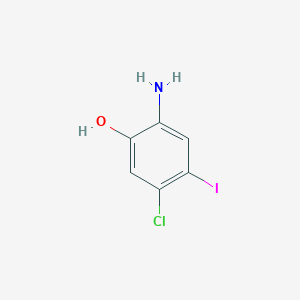

2-Amino-5-chloro-4-iodophenol

Description

Contextual Significance of Halogenated Aminophenols in Organic Synthesis and Medicinal Chemistry

Halogenated aminophenols are valuable precursors and intermediates in the synthesis of a wide array of more complex molecules. The presence of halogen atoms (fluorine, chlorine, bromine, and iodine) can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. google.comgoogle.com This makes them highly sought-after building blocks in the design and synthesis of new pharmaceutical agents and other functional materials. google.comgoogle.comijfans.org

Overview of Structural Features and Research Relevance of 2-Amino-5-chloro-4-iodophenol

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with an amino group (-NH2), a chloro group (-Cl), and an iodo group (-I) at specific positions. chemicalbook.comachemblock.com The presence of both an electron-donating amino group and electron-withdrawing halogen atoms creates a unique electronic environment on the aromatic ring. This distinct substitution pattern makes it a versatile reagent in various chemical transformations.

The iodine atom, in particular, is a key feature. It can be readily displaced in a variety of coupling reactions, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. beilstein-journals.orgevitachem.com This reactivity makes this compound a valuable synthon for constructing more elaborate molecular architectures. The chloro and amino groups also offer sites for further functionalization, adding to its synthetic utility. cefacilinas.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1037298-24-0 |

| Molecular Formula | C6H5ClINO |

| Molecular Weight | 269.47 g/mol |

| IUPAC Name | This compound |

| SMILES | Nc1cc(I)c(Cl)cc1O |

| Data sourced from multiple chemical suppliers. chemicalbook.comachemblock.com |

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research involving compounds structurally related to this compound is multifaceted. The synthesis of various halogenated phenols and their derivatives remains an active area of investigation, with a focus on developing efficient and selective synthetic methodologies. beilstein-journals.orgacs.org For example, methods for the synthesis of halogen-containing 4-aminophenols have been patented for their use in preparing active ingredients for pharmaceuticals. google.comgoogle.com

The exploration of the chemical reactivity of multi-halogenated aromatics is another significant research direction. Understanding how the interplay of different halogen substituents influences the outcome of chemical reactions is crucial for their effective utilization in synthesis. While the general reactivity of iodoarenes in cross-coupling reactions is well-established, the specific influence of the adjacent chloro and amino-phenol functionalities in this compound on its reactivity profile is an area that warrants further detailed investigation.

A notable knowledge gap exists in the comprehensive characterization and application of this compound itself. While it is available commercially as a building block, detailed studies on its specific reaction kinetics, mechanistic pathways in various transformations, and the biological activities of its derivatives are not extensively documented in publicly available literature. achemblock.comachemblock.com Furthermore, while the crystal structures of some related halogenated compounds have been determined, the specific solid-state structure of this compound does not appear to be widely reported, which could provide valuable insights into its intermolecular interactions. researchgate.net Future research will likely focus on bridging these gaps to fully unlock the potential of this intriguing molecule.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJLQMPWDJBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Chloro 4 Iodophenol and Analogous Structures

Direct Synthesis Strategies for 2-Amino-5-chloro-4-iodophenol

Direct synthesis aims to introduce the required amino, chloro, and iodo groups onto a phenol (B47542) backbone in a minimal number of steps. This approach is often challenged by issues of regioselectivity, as the hydroxyl and amino groups are both activating and ortho-, para-directing, while the halogens are deactivating. A plausible direct strategy could involve the controlled, sequential halogenation of an aminophenol. For instance, starting with 2-aminophenol, one could envision a chlorination step followed by iodination. However, controlling the position of halogenation can be difficult, often leading to mixtures of isomers.

Another direct approach involves the simultaneous introduction of multiple functional groups. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, methods for analogous compounds suggest the complexity. For example, the synthesis of 2,6-dichloro-4-aminophenol often starts from p-nitroaniline, which undergoes chlorination, followed by a diazonium hydrolysis to replace the amino group with a hydroxyl, and finally, a reduction of the nitro group. patsnap.com This multi-step "direct" functionalization highlights the challenges in achieving the target structure in a single pot.

Precursor-Based Synthetic Routes

Due to the challenges of direct synthesis, precursor-based routes are more common and offer better control over the final substitution pattern. These methods start with molecules that already contain one or more of the desired functional groups in the correct positions.

A versatile method for synthesizing substituted aromatic compounds involves the use of diazonium salts. Starting from a readily available aminophenol, such as 4-aminophenol, a sequence of electrophilic substitution and diazonium salt chemistry can be employed.

The general process involves:

Protection: The amino and hydroxyl groups may first need to be protected to control reactivity and prevent unwanted side reactions during subsequent steps.

Halogenation: Introduction of chlorine and iodine at the desired positions.

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C). ijirset.comscialert.net

Substitution: The diazonium group is then replaced by the desired substituent through a Sandmeyer or similar reaction.

For instance, a synthetic pathway could start with 2-amino-4-chlorophenol (B47367). google.com This precursor could be iodinated, and if the amino group is not in the desired final position, it could be converted to a diazonium salt and subsequently removed or replaced. Diazonium salts are crucial intermediates that can undergo coupling reactions to form azo dyes or be used in electrophilic substitution to introduce various functional groups. ijirset.com

Table 1: Key Reactions in Aminophenol-Derived Synthesis

| Step | Reagents | Purpose | Typical Conditions |

| Chlorination | Cl₂ or SO₂Cl₂ | Introduces a chlorine atom onto the aromatic ring. | Varies with substrate and reagent. |

| Iodination | I₂/oxidizing agent | Introduces an iodine atom onto the aromatic ring. | Often requires an oxidizing agent like H₂O₂. google.com |

| Diazotization | NaNO₂ / H₂SO₄ | Converts a primary amino group to a diazonium salt. | 0-5°C. scialert.netscialert.net |

| Sandmeyer Reaction | CuX (X=Cl, Br, CN) | Replaces the diazonium group with a halide or cyanide. | Catalyzed by copper(I) salts. |

This strategy involves preparing a phenol with the correct halogenation pattern and subsequently introducing the amino group. The Ullmann condensation or coupling is a classic method for forming carbon-nitrogen bonds. It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org

A potential route could begin with 2-chlorophenol. This would be iodinated at the 4-position to yield 2-chloro-4-iodophenol. The final step would be the introduction of the amino group at the 5-position. However, direct amination of this precursor at the 5-position is challenging. A more viable approach would be to start with a precursor that allows for the introduction of the amino group via the reduction of a nitro group, as detailed in the next section. The Ullmann reaction is more commonly used for synthesizing biaryls or aryl ethers rather than aminating a polyhalogenated phenol. organic-chemistry.org

The reduction of a nitro group is one of the most reliable methods for introducing an amino group onto an aromatic ring. This pathway offers excellent regiochemical control, as the nitration of halogenated phenols can often be directed to a specific position.

A general synthetic sequence is:

Nitration: A suitable halogenated phenol precursor is nitrated to introduce a nitro group at the desired position.

Further Halogenation (if necessary): Additional halogen atoms are introduced. The order of nitration and halogenation is crucial for achieving the correct isomer.

Reduction: The nitro group is reduced to an amino group.

For example, the synthesis of 2-chloro-4-aminophenol can be achieved by first chlorinating 4-nitrophenol to get 2-chloro-4-nitrophenol. google.comgoogle.com This intermediate is then reduced to the final product. google.comgoogle.com A variety of reducing agents can be used, such as hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon, or catalytic hydrogenation. google.comgoogle.com The partial reduction of 2,4-dinitrophenol is another established method to produce 2-amino-4-nitrophenol. orgsyn.org

To synthesize this compound, one could hypothesize a route starting from 2-chloro-5-nitrophenol. This precursor would need to be iodinated at the 4-position, followed by the reduction of the nitro group. The success of this route depends heavily on the regioselectivity of the iodination step.

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reducing Agent(s) | Catalyst | Solvent | Advantages |

| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | High yield, clean reaction. |

| Chemical Reduction | Hydrazine Hydrate | FeCl₃/Activated Carbon | Water | Effective, catalyst can be recycled. google.comgoogle.com |

| Metal/Acid Reduction | Fe, Sn, Zn / HCl | None | Acidic aqueous | Classic method, inexpensive reagents. |

| Sulfide Reduction | (NH₄)₂S, Na₂S | None | Aqueous/Alcohol | Selective for one nitro group in dinitro compounds. orgsyn.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles applied to the synthesis of halogenated aminophenols focus on reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

One key area is the use of water as a solvent. A method for synthesizing 2-amino-5-iodopyridine, an analogous structure, uses water as the solvent for the iodination of 2-aminopyridine, avoiding organic solvents entirely. google.com Similarly, room-temperature amination of chloroheteroarenes in water has been achieved using a recyclable copper(II)-phosphaadamantanium sulfonate system, demonstrating the potential for aqueous-phase catalytic reactions. organic-chemistry.org

Another green approach is the development of one-pot multicomponent reactions, which increase efficiency by reducing the number of separate workup and purification steps. The synthesis of 2-amino-4H-benzopyrans has been achieved via a one-pot reaction using an amine-functionalized magnetic nanoparticle catalyst that can be easily recovered and reused. nih.gov Such catalytic systems, particularly those that are recyclable, are central to green synthesis. mdpi.com

Catalytic Synthesis Routes

Catalysis is integral to many of the synthetic routes discussed, offering increased reaction rates, higher yields, and improved selectivity under milder conditions.

Reduction of Nitro Groups: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum is a clean and efficient method for converting nitrophenols to aminophenols. patsnap.com More recently, novel catalysts such as copper ferrite (CuFe₅O₈) nanoparticles have been developed for the reduction of 4-nitrophenol to 4-aminophenol, offering high efficiency and reusability. mdpi.com

C-N Bond Formation: As mentioned, copper-catalyzed Ullmann-type reactions are used for the amination of aryl halides. organic-chemistry.org Research continues to develop more efficient copper catalysts that can operate at lower temperatures and with a broader range of substrates.

Halogenation: While often performed with stoichiometric reagents, catalytic methods for halogenation are being developed to improve selectivity and reduce waste.

The synthesis of 2-chloro-4-aminophenol from 4-nitrophenol employs a catalytic system of activated carbon and ferric trichloride hexahydrate for the reduction step with hydrazine hydrate. google.comgoogle.com This method is advantageous because the catalyst can be recycled at least ten times, making the process more economical and environmentally friendly. google.comgoogle.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a diverse array of transformations for the formation of C-C and C-N bonds. These reactions are pivotal in constructing the substituted aromatic core of complex molecules.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. google.commdpi.com This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. google.commdpi.com The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

In the context of synthesizing halogenated aminophenols, the Suzuki-Miyaura reaction can be employed to introduce aryl or vinyl substituents onto a pre-functionalized aminophenol core. For instance, halogenated aminopyrazoles have been successfully coupled with a range of aryl, heteroaryl, and styryl boronic acids. researchgate.net Studies comparing chloro, bromo, and iodo derivatives in these couplings revealed that bromo and chloro substrates were often superior to iodo-derivatives due to a reduced tendency for dehalogenation side reactions. researchgate.net The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Analogous Structures

| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

| 4-Bromo-aminopyrazole derivative | Phenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ / EtOH/H₂O | 4-Phenyl-aminopyrazole derivative | Excellent | researchgate.net |

| 4-Bromopyrazole derivative | Thiophen-3-ylboronic acid | Not Specified | Not Specified | 4-(Thiophen-3-yl)pyrazole derivative | 48% | |

| 3-Iodobenzo[b]thiophene derivative | p-(THPO)C₆H₄B(OH)₂ | Not Specified | Not Specified | 3-(4-Hydroxyphenyl)benzo[b]thiophene | Good | mdpi.com |

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. d-nb.info This reaction is a powerful tool for C-C bond formation and is particularly effective for creating substituted olefins without isomerization of the double bond. d-nb.info The mechanism proceeds through oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product. nih.gov

The intramolecular version of the Mizoroki-Heck reaction is a potent method for constructing carbocyclic and heterocyclic ring systems, including those containing quaternary carbon centers. d-nb.infonih.gov This strategy can be applied to synthesize complex fused-ring systems related to aminophenols. While direct application to this compound synthesis is not prominently documented, the reaction's tolerance for various functional groups makes it a viable method for creating analogous structures by coupling appropriately substituted aminophenol halides with alkenes. d-nb.info Nickel catalysis has also been explored for non-decarbonylative Mizoroki-Heck reactions of amide derivatives with sterically hindered olefins to generate products with quaternary centers. guidechem.com

Table 2: Examples of Mizoroki-Heck Reactions for Analogous Structures

| Aryl Halide Substrate | Alkene Partner | Palladium Catalyst/Ligand | Base/Solvent | Product Type | Yield | Reference |

| Aryl Halide | Terminal Olefin | Pd(0) catalyst | Base | Substituted Olefin | High | d-nb.info |

| 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | K₂CO₃ / DMF | Trifluoromethylated Stilbene Analog | 83% | nih.gov |

| N-(o-iodobenzyl)pyrrolidine derivative | Internal Alkene (intramolecular) | Various Pd systems | Base | Tetrahydropyrrolo[1,2-b]isoquinoline | Moderate | nih.gov |

Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization is a sophisticated method for constructing heterocyclic scaffolds by incorporating a molecule of carbon monoxide (CO). manac-inc.co.jpnih.gov This process can lead to the formation of valuable structures like dibenzoxazepinones through a one-pot sequence involving aminocarbonylation and subsequent intramolecular nucleophilic aromatic substitution (SₙAr). nih.gov

In a typical reaction, an aryl iodide (such as a 2-iodofluorobenzene) reacts with an aminophenol in the presence of a palladium catalyst and CO. nih.gov The reaction proceeds smoothly to yield a variety of dibenzo[b,e] manac-inc.co.jpsemanticscholar.orgoxazepin-11(5H)-one derivatives in good to excellent yields. nih.gov The development of heterogeneous catalysts, such as palladium complexes supported on SBA-15, allows for easy recovery and recycling of the catalyst, enhancing the economic and environmental viability of the process. nih.gov This methodology demonstrates high functional group tolerance and represents an efficient route to polycyclic structures related to functionalized aminophenols. nih.gov

Table 3: Examples of Palladium-Catalyzed Carbonylative Cyclization

| Aryl Halide | Nucleophile | Catalyst | Conditions | Product | Yield | Reference |

| 2-Iodofluorobenzenes | 2-Aminophenols | G(1)-2P-Pd(OAc)₂-SBA-15 | DBU, DMSO, 120 °C, 10 bar CO | Dibenzo[b,e] manac-inc.co.jpsemanticscholar.orgoxazepin-11(5H)-ones | Good to Excellent | nih.gov |

| 2-(2-Bromophenyl)-1-alkyl-1H-indoles | (Intramolecular) | Pd(OAc)₂ | Not Specified | Indole-fused heterocycle | Not Specified | nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann coupling, are classical methods for forming carbon-heteroatom and carbon-carbon bonds, often providing a complementary approach to palladium-catalyzed systems.

Ullmann Coupling

The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryls from aryl halides. organic-chemistry.org The more broadly applied "Ullmann-type" reactions encompass the copper-catalyzed coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and thiols, to form C-N, C-O, and C-S bonds. organic-chemistry.org These reactions are invaluable for synthesizing diaryl ethers and N-arylated amines. mdpi.com

While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, catalytic versions using various ligands, such as amino acids (e.g., L-proline) or N,N-dimethylglycine, which facilitate the reaction at lower temperatures. researchgate.net The mechanism can be complex, with evidence supporting pathways involving oxidative addition to Cu(I) to form a Cu(III) intermediate, as well as potential radical pathways.

In the synthesis of substituted aminophenols, the Ullmann coupling presents a challenge of chemoselectivity, as both the amino and hydroxyl groups can undergo arylation. However, selective N-arylation or O-arylation can often be achieved by carefully choosing the catalyst, ligand, and reaction conditions. For example, attempts to O-arylate 2-aminophenols have proven difficult, often resulting in exclusive N-arylation or no reaction.

Table 4: Examples of Copper-Catalyzed Ullmann-Type Reactions

| Aryl Halide | Nucleophile | Copper Catalyst/Ligand | Base/Solvent | Product Type | Selectivity/Yield | Reference |

| Aryl Iodide | Alkylamine | CuI / Ethylene Glycol | K₃PO₄ / 2-Propanol | N-Arylated Alkylamine | Good | mdpi.com |

| Aryl Halide | 3-Aminophenol | CuI / Picolinic Acid | Base | O-Arylated Aminophenol | Selective | |

| Aryl Halide | 4-Aminophenol | CuI / CyDMEDA | Base | O-Arylated Aminophenol | Selective | |

| Aryl Halide | 2-Aminophenol | Various Cu systems | Base | N-Arylated Aminophenol | No O-arylation observed |

Iridium-Catalyzed Ortho-Iodination Methodologies

Direct C-H bond functionalization is a highly atom-economical strategy for modifying aromatic rings without the need for pre-installed leaving groups. While transition metals like palladium and rhodium are well-studied in this area, iridium has also emerged as a powerful catalyst for various C-H activation reactions.

However, the specific application of iridium catalysis for the direct ortho-iodination of phenols or anilines is not extensively documented in the scientific literature. Most reported methods for aromatic iodination rely on electrophilic substitution using reagents like N-iodosuccinimide (NIS) or molecular iodine with an oxidant, or catalysis by other metals like palladium. manac-inc.co.jp

Despite the lack of direct examples for iodination, iridium catalysts are known to be highly effective for other C-H functionalization reactions on anilines and phenols. Iridium complexes can catalyze the ortho-alkylation of N,N-dimethyl anilines and the selective para-C-alkylation of anilines and phenols with aryl alkynes. d-nb.info Furthermore, iridium-catalyzed direct C-H amination of benzamides with anilines at room temperature has been developed, showcasing the compatibility of iridacycle intermediates with external oxidants. These examples demonstrate the capability of iridium to selectively activate C-H bonds in aminophenol-type structures, suggesting the potential for developing future iridium-catalyzed iodination methods, although such protocols are not currently established.

Table 5: Examples of Iridium-Catalyzed C-H Functionalization of Phenol and Aniline Analogs

| Substrate | Reagent | Iridium Catalyst | Product Type | Position of Functionalization | Reference |

| Isoindolinone derivatives | Simple Alkenes | [Ir(cod)Cl]₂ | C-H Alkylation | Branched-Selective | guidechem.com |

| Anilines/Phenols | Aryl Alkynes | Iridium complexes | C-Alkylation | Para-Selective | d-nb.info |

| Benzamides | Anilines | Iridium complexes | C-H Amination | Not Specified |

Other Transition Metal Catalysis in Aminophenol Synthesis

Beyond palladium, copper, and iridium, other transition metals play a role in the synthesis and functionalization of aminophenols and their precursors. Catalytic hydrogenation of nitrophenols to aminophenols is a fundamental industrial process, often utilizing catalysts based on platinum (Pt) or palladium (Pd) on a carbon support.

More complex transformations also utilize various transition metals. For instance, nickel catalysts have been shown to be effective in Mizoroki-Heck type cyclizations and in asymmetric Ullmann couplings for generating axially chiral biaryls. guidechem.comorganic-chemistry.org Gold catalysts have been employed in catalytic C-O bond-forming reactions using meta-haloanilines. semanticscholar.org The combination of enamine catalysis with transition metal catalysis (including palladium, copper, and gold) has opened up new avenues for asymmetric transformations to produce chiral aldehydes and other complex molecules from simple precursors. These varied methodologies highlight the broad utility of transition metals in accessing the diverse chemical space of substituted aminophenols.

Table 6: Examples of Other Transition Metal-Catalyzed Syntheses

| Reaction Type | Substrate | Metal Catalyst | Key Features | Product Type | Reference |

| Hydrogenation | Nitrobenzene | Pt-Sn/Al₂O₃ | One-pot hydrogenation and rearrangement in CO₂/H₂O | p-Aminophenol | |

| C-O Bond Formation | meta-Haloaniline | Gold Catalyst | Alternative to Pd/Cu for cross-coupling | meta-Aminophenol derivative | semanticscholar.org |

| Asymmetric Ullmann Coupling | Aryl Halide | Nickel Catalyst | Synthesis of axially chiral biaryls | Chiral 2,2′-Bisphosphobiarenes | organic-chemistry.org |

| C-H Amination | Organic Azides | Iron Complex | sp³ C-H amination | Boc-protected pyrrolidine |

Chemical Transformations and Derivatization of 2 Amino 5 Chloro 4 Iodophenol

Functional Group Interconversions at the Phenolic Hydroxyl Group (e.g., etherification)

The phenolic hydroxyl group in 2-Amino-5-chloro-4-iodophenol is a key site for functionalization, most commonly through etherification. The Williamson ether synthesis, a classical method for forming ethers, is readily applicable. In this reaction, the phenol (B47542) is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then undergoes nucleophilic substitution (Sₙ2 reaction) with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the corresponding ether derivative.

This transformation allows for the introduction of various alkyl or aryl groups at the oxygen atom, modifying the steric and electronic properties of the molecule for further synthetic applications or to build more complex structures.

Transformations Involving the Amino Group (e.g., condensation reactions)

The primary amino group is a versatile handle for numerous chemical transformations, particularly condensation reactions. This group can react with a wide range of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acid derivatives.

One of the most significant applications is the acylation of the amino group. For instance, reacting the closely related 2-amino-4-chlorophenol (B47367) with acetic anhydride (B1165640) converts the amino group into an acetamido group. google.com This reaction is crucial as a preliminary step for synthesizing certain heterocyclic systems or as a method to protect the amino group during subsequent reactions.

Another key transformation is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. These imine derivatives can be stable final products or serve as intermediates for further cyclization reactions.

Halogen Atom Manipulations and Substitutions (e.g., Ullmann coupling, thiocyanation)

The presence of both chlorine and iodine atoms on the aromatic ring offers opportunities for selective manipulation, primarily through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for regioselective substitutions at the C4 position.

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed coupling, is particularly well-suited for forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds at the position of the aryl halide. organic-chemistry.orgwikipedia.orgwikipedia.org Given the higher reactivity of the aryl iodide, this compound would be expected to selectively undergo Ullmann-type condensations at the C4 position. organic-chemistry.orgwikipedia.org This allows for the coupling of the phenol derivative with other aryl halides to form biaryl systems, or with alcohols, amines, and thiols to form diaryl ethers, diaryl amines, and diaryl thioethers, respectively. wikipedia.org

Thiocyanation: The iodine atom can also be substituted to introduce other functional groups. For example, the conversion of an aryl iodide to an aryl thiocyanate (B1210189) can be achieved, which would result in the formation of 2-amino-5-chloro-4-thiocyanatophenol. The existence of the related compound (4-Amino-2-chloro-5-hydroxyphenyl) thiocyanate in chemical databases suggests this transformation is feasible. nih.gov

Synthesis of Heterocyclic Derivatives

The combination of ortho-disposed amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems.

Benzoxazole (B165842) Derivatives: The most common application of 2-aminophenols is in the synthesis of benzoxazoles. researchgate.net This is typically achieved through a one-pot condensation and cyclization reaction with aldehydes or carboxylic acids. nih.govnih.gov The reaction with an aldehyde, for example, first forms a Schiff base intermediate via the amino group, which then undergoes intramolecular cyclization involving the phenolic hydroxyl group, followed by oxidation to yield the aromatic benzoxazole ring. nih.gov Using the related starting material 2-amino-4-chlorophenol, 5-chloro-2-methylbenzoxazole (B95198) can be synthesized through acylation followed by dehydrative cyclization. google.com This demonstrates the straightforward pathway to creating halogenated benzoxazole scaffolds from this class of compounds.

1,3,4-Oxadiazole Analogues: The amino group of this compound (or its analogues) can be incorporated into non-fused heterocyclic rings like 1,3,4-oxadiazoles. In a multi-step synthesis starting from the related 2-amino-4-chlorophenol, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were prepared. nih.gov The synthetic pathway involved converting the starting phenol into an intermediate which was then cyclized with various aromatic aldehydes. nih.gov This highlights a method where the amino group becomes a linker to a newly formed oxadiazole ring.

| Entry | Aryl Group (Ar) | Product Name |

|---|---|---|

| 1 | Phenyl | 4-chloro-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)phenol |

| 2 | 4-Chlorophenyl | 4-chloro-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| 3 | 4-Fluorophenyl | 4-chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| 4 | 4-Nitrophenyl | 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| 5 | 4-Methoxyphenyl | 4-chloro-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| 6 | 3,4,5-Trimethoxyphenyl | 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

Indole (B1671886) Derivatives: While not a direct precursor in classical indole syntheses like the Fischer or Bischler methods, this compound could be elaborated into indole derivatives through modern catalytic approaches. For example, a palladium-catalyzed process such as the Larock indole synthesis could potentially be employed. This would involve the reaction between the this compound and a disubstituted alkyne, where the reaction proceeds at the iodo and amino positions to construct the pyrrole (B145914) ring fused to the existing benzene (B151609) ring.

Naphthyridine Derivatives: The synthesis of naphthyridines, which are diazaphenanthrenes, from this compound is a multi-step endeavor. A plausible route would involve first transforming the starting phenol into a substituted aminopyridine. This aminopyridine intermediate could then undergo a classical cyclization reaction, such as the Skraup synthesis (reacting with glycerol) or the Conrad-Limpach synthesis, to construct the second pyridine (B92270) ring, yielding a substituted naphthyridine core. jpbiomed.comnih.gov

Formation of Complex Polycyclic Systems

Beyond the synthesis of single heterocyclic rings, this compound can serve as a platform for building more complex polycyclic architectures. By employing a sequence of reactions that selectively address the different functional groups, intricate molecular scaffolds can be assembled.

For example, a synthetic strategy could first involve the formation of a benzoxazole ring using the amino and hydroxyl groups. This would yield a 5-chloro-6-iodo-substituted benzoxazole. The remaining iodine atom at the 6-position serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to append additional rings or complex side chains. This stepwise approach allows for the controlled construction of elaborate polycyclic systems that would be difficult to access through other means.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Chloro 4 Iodophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms. For 2-Amino-5-chloro-4-iodophenol derivatives, both ¹H-NMR and ¹³C-NMR would yield characteristic spectra.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of a this compound derivative would be expected to show distinct signals for the aromatic protons, as well as for the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is an activating, ortho-, para-directing group, while the halogens (chloro and iodo) are deactivating, ortho-, para-directing groups. The hydroxyl group is also strongly activating.

Given the substitution pattern, two aromatic protons would be present, and their chemical shifts would likely appear in the range of 6.5-7.5 ppm. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. For comparison, the ¹H-NMR data for 2-amino-4-chlorophenol (B47367) in DMSO-d₆ shows signals at approximately 9.2 ppm (s, 1H, OH), 6.6 ppm (m, 1H, Ar-H), 6.4 ppm (m, 1H, Ar-H), and 4.8 ppm (s, 2H, NH₂).

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For a this compound derivative, six distinct signals would be expected for the aromatic carbons. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom attached to the hydroxyl group (C-1) would be expected to have a chemical shift in the range of 140-155 ppm. The carbon bearing the amino group (C-2) would also be shifted downfield. The carbons attached to the halogens (C-4 and C-5) would have their chemical shifts influenced by the electronegativity and heavy atom effect of iodine and chlorine. For reference, the ¹³C-NMR spectrum of 2-amino-4-chlorophenol shows signals at approximately 143.4, 139.0, 123.5, 115.8, 115.7, and 113.9 ppm.

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Notes |

| ¹H-NMR | ||

| Aromatic-H | 6.5 - 7.5 | Two distinct signals expected. |

| -NH₂ | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O. |

| -OH | 8.0 - 10.0 | Broad singlet, exchangeable with D₂O. |

| ¹³C-NMR | ||

| C-OH | 145 - 155 | |

| C-NH₂ | 135 - 145 | |

| C-Cl | 120 - 130 | |

| C-I | 90 - 100 | Heavy atom effect of iodine causes upfield shift. |

| Aromatic C-H | 110 - 125 | Two distinct signals expected. |

Mass Spectrometry (MS) (e.g., EI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

The fragmentation of halogenated phenols in EI-MS often involves the loss of the halogen atom or a hydrogen halide. Other common fragmentation pathways for phenols include the loss of carbon monoxide (CO). For aminophenols, fragmentation can also involve the cleavage of the C-N bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures and for the positive identification of individual components. For a this compound derivative, GC-MS analysis would provide both the retention time from the GC column and the mass spectrum of the compound, allowing for a high degree of confidence in its identification. The derivatization of the polar -OH and -NH₂ groups may be necessary to improve its volatility and chromatographic behavior.

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound derivative would exhibit characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would typically appear as two sharp bands in the range of 3300-3500 cm⁻¹.

The C-N stretching of the aromatic amine would be observed around 1250-1350 cm⁻¹, while the C-O stretching of the phenol (B47542) would be in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Amine N-H | 3300 - 3500 (two sharp bands) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-N | 1250 - 1350 | Stretching |

| Phenolic C-O | 1200 - 1260 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to the presence of the benzene (B151609) ring and its substituents. The hydroxyl and amino groups are strong auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The absorption maxima for a this compound derivative would be expected in the UV region, likely with multiple bands corresponding to π → π* transitions of the aromatic system. For instance, 2-amino-4-nitrophenol shows absorption maxima at 224 nm, 262 nm, and 308 nm.

Chromatographic Techniques for Purity and Isomer Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of a compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of a this compound derivative, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound would depend on its polarity; given the polar -OH and -NH₂ groups, it would have a moderate retention time. HPLC is particularly useful for the analysis of isomeric aminophenols.

Gas Chromatography (GC)

As mentioned in the context of GC-MS, GC is a powerful technique for the separation of volatile compounds. For a this compound derivative, derivatization of the hydroxyl and amino groups would likely be necessary to increase its volatility and prevent peak tailing. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chloro 4 Iodophenol

Quantum Chemical Calculations (e.g., molecular orbital theory, DFT)

Specific quantum chemical calculations for 2-Amino-5-chloro-4-iodophenol are not available in the reviewed literature.

Quantum chemical calculations, such as those based on Molecular Orbital Theory or Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule. DFT methods, like the widely used B3LYP functional, can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations also provide insights into electron distribution, molecular geometry, and bond characteristics.

Molecular Docking and Simulation Studies (e.g., protein-ligand interactions)

Molecular docking and simulation studies specifically investigating the interaction of this compound with proteins or other biological targets have not been reported in the available search results.

This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. The results, often expressed as a docking score, help to elucidate potential protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for understanding potential biological activity.

Structure-Reactivity Relationship Prediction and Analysis

There are no specific studies on the structure-reactivity relationship of this compound found in the search results.

This field of study uses computational methods to predict how a molecule's chemical structure influences its reactivity. By analyzing parameters derived from quantum chemical calculations—such as the HOMO-LUMO energy gap, electrostatic potential maps, and atomic charges—researchers can predict the most likely sites for electrophilic or nucleophilic attack. This analysis helps in understanding reaction mechanisms and designing molecules with desired reactivity profiles.

Spectroscopic Data Prediction and Validation

Predicted spectroscopic data for this compound from theoretical calculations are not documented in the available literature.

Computational chemistry allows for the theoretical prediction of various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). By performing calculations on a molecule's optimized geometry, researchers can simulate its vibrational frequencies (for IR spectra) or electronic transitions (for UV-Vis spectra). These predicted spectra can then be compared with experimentally obtained data to validate the molecular structure and assign spectral features to specific molecular motions or electronic transitions.

Conformational Analysis and Energetics

Specific conformational analysis and energetic studies for this compound are absent from the provided search results.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Computational methods are used to calculate the potential energy of these different conformers. This process helps to identify the most stable, low-energy conformation of the molecule, which is often the most populated and biologically relevant form. The analysis provides crucial information on the molecule's three-dimensional shape and flexibility.

Applications in Advanced Materials and Catalysis

Precursors for Functional Polymeric Materials

Substituted aminophenols are a recognized class of monomers for the synthesis of functional polymers with tailored electronic, optical, and chemical properties. The polymerization of aminophenols can lead to the formation of polyanilines and other related conductive polymers. These materials are of significant interest for applications in electronics, sensors, and anti-corrosion coatings.

Research into the polymerization of various aminophenol isomers, such as p-aminophenol, has demonstrated the feasibility of producing electroactive polymers. derpharmachemica.com The resulting poly(p-aminophenol) can be synthesized via oxidative chemical polymerization and exhibits semiconducting properties. derpharmachemica.com Furthermore, the creation of nanocomposites, for instance by incorporating surfactants like Sodium Dodecyl Sulphate, can enhance the thermal stability and biological activity of these polymers. derpharmachemica.com

The general mechanism for the polymerization of aminophenols involves the formation of radical cations and subsequent coupling reactions. The specific substituents on the aminophenol monomer play a crucial role in determining the polymerization process and the final properties of the polymer. For instance, the presence of electron-withdrawing or electron-donating groups can influence the oxidation potential of the monomer and the electronic structure of the resulting polymer.

In the case of 2-Amino-5-chloro-4-iodophenol, the chloro and iodo substituents would likely impart unique characteristics to a resulting polymer. These halogen atoms could influence the polymer's solubility, thermal stability, and electronic properties. Furthermore, the iodine atom could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups. While direct experimental data on the polymerization of this compound is not yet available, the established chemistry of aminophenol polymerization suggests its potential as a valuable monomer for creating novel functional polymeric materials.

Table 1: Potential Influence of Substituents on Polymer Properties

| Substituent | Potential Effect on Polymer Properties |

| Amino Group | Essential for polymerization, contributes to conductivity and redox activity. |

| Hydroxyl Group | Can influence solubility and provide a site for cross-linking or further functionalization. |

| Chloro Group | May enhance thermal stability and influence electronic properties through its inductive effect. |

| Iodo Group | Can serve as a leaving group for post-polymerization modifications and may affect the polymer's electronic and optical properties. |

Ligands in Transition Metal-Catalyzed Organic Reactions

Aminophenol derivatives are a significant class of ligands in coordination chemistry and have found widespread application in transition metal-catalyzed organic reactions. derpharmachemica.com The ability of the amino and hydroxyl groups to chelate to a metal center provides a stable framework for the development of catalysts for a variety of transformations, including cross-coupling reactions, oxidations, and hydrogenations.

The electronic and steric properties of the aminophenol ligand can be fine-tuned by the introduction of substituents on the aromatic ring. This allows for the rational design of ligands to achieve high catalytic activity and selectivity. For example, o-aminophenol-based ligands have been successfully employed in iron-catalyzed C(sp3)-H amination reactions and in palladium-catalyzed reactions involving redox-active ligands. derpharmachemica.com

This compound possesses the necessary functional groups to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. The presence of the chloro and iodo substituents would modulate the electronic properties of the ligand and, consequently, the reactivity of the metal complex. The electron-withdrawing nature of the halogens could influence the Lewis acidity of the metal center, potentially enhancing its catalytic activity in certain reactions.

While specific studies on the use of this compound as a ligand are not yet prevalent in the literature, the extensive research on related aminophenol ligands provides a strong foundation for its potential in this area. derpharmachemica.comresearchgate.net The synthesis of transition metal complexes with this ligand could lead to the development of novel catalysts for a range of organic transformations.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand

| Type of Catalytic Reaction | Potential Role of the Ligand |

| Cross-Coupling Reactions | Modulating the electronic properties of the metal center to enhance oxidative addition and reductive elimination steps. |

| Oxidation Reactions | Stabilizing high-valent metal species and influencing the selectivity of the oxidation. |

| Hydrogenation Reactions | Providing a chiral environment (if resolved) for asymmetric hydrogenation. |

| C-H Activation/Functionalization | Directing the metal catalyst to a specific C-H bond and facilitating its cleavage. |

Components in Sensor and Imaging Technologies (e.g., enhancement of chemiluminescence)

The detection of specific molecules and ions is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and materials science. Substituted phenols have been identified as key components in the development of chemical sensors and imaging agents.

One notable application is the enhancement of chemiluminescence in the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. nih.govnih.govresearchgate.net Certain phenol (B47542) derivatives, particularly p-iodophenol, have been shown to significantly increase the light output of this reaction, in some cases by over 1000-fold. nih.gov This enhanced chemiluminescence (ECL) forms the basis of highly sensitive detection methods used in immunoassays and other bioanalytical techniques. nih.gov The mechanism of enhancement is thought to involve the phenol derivative acting as a mediator in the complex reaction sequence, although it does not become the light-emitting species itself. nih.gov

Given the structural similarity to p-iodophenol, it is highly probable that this compound would also act as an enhancer in luminol-based chemiluminescence systems. The presence of the amino and chloro groups may further modulate its enhancing capabilities. The development of sensors based on this principle could be applied to the detection of hydrogen peroxide or other analytes that can be linked to the HRP-luminol reaction.

While the application of this compound in fluorescence-based sensing or bio-imaging has not been extensively reported, its substituted aromatic structure provides a scaffold that could be modified to create fluorescent probes. The introduction of appropriate fluorophores or binding sites for specific analytes could lead to the development of novel sensors.

Intermediates in Specialty Chemical Synthesis

Halogenated and aminated phenols are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. nih.govnih.govnih.govmdpi.comfrontiersin.org The functional groups on these molecules provide reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

The compound this compound incorporates multiple reactive sites, making it a versatile building block in organic synthesis. The amino group can be diazotized and replaced with a variety of other functional groups. The hydroxyl group can be alkylated or acylated. The carbon-iodine bond is particularly useful for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The chloro group provides an additional site for nucleophilic aromatic substitution under certain conditions.

The strategic combination of these functional groups allows for the regioselective synthesis of complex polysubstituted aromatic compounds. For instance, the greater reactivity of the C-I bond compared to the C-Cl bond in cross-coupling reactions allows for sequential functionalization of the aromatic ring. While specific, large-scale industrial applications of this compound as a synthetic intermediate are not widely documented, its structural features strongly suggest its utility in the synthesis of novel and complex molecules for various applications.

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functionality |

| Amino Group | Diazotization followed by Sandmeyer reaction | -F, -Cl, -Br, -CN, -OH, etc. |

| Hydroxyl Group | Williamson ether synthesis, esterification | Ethers, esters |

| Iodo Group | Suzuki, Heck, Sonogashira cross-coupling | Biaryls, substituted alkenes, substituted alkynes |

| Chloro Group | Nucleophilic aromatic substitution (under harsh conditions) | Introduction of other nucleophiles |

Biomedical and Pharmacological Research of 2 Amino 5 Chloro 4 Iodophenol Analogs: Mechanistic Insights

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (e.g., anticancer activity of oxadiazole analogues)

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the biological activity of a molecule. In the context of 2-Amino-5-chloro-4-iodophenol analogs, significant research has been conducted on their anticancer properties, particularly through the synthesis of oxadiazole derivatives.

A study focused on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed important SAR insights. These compounds were designed based on the pharmacophore of known tubulin inhibitors. The anticancer activity of these synthesized compounds was evaluated against a panel of human cancer cell lines. The results indicated that the nature of the substituent on the aryl ring attached to the oxadiazole core plays a pivotal role in determining the cytotoxic potency.

For instance, the analogue 6h , which features a 3,4,5-trimethoxyphenyl substituent, demonstrated significant growth inhibition against several cancer cell lines. Specifically, at a concentration of 10 µM, compound 6h showed a percent growth inhibition (PGI) of 65.12% against the SNB-19 central nervous system cancer cell line, 55.61% against the NCI-H460 non-small cell lung cancer cell line, and 54.68% against the SNB-75 central nervous system cancer cell line. In contrast, other analogues with different substitutions on the aryl ring exhibited varied and generally lower levels of activity. This suggests that the presence and positioning of methoxy groups on the phenyl ring are critical for enhanced anticancer activity.

The following interactive data table summarizes the anticancer activity of selected 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against the SNB-19 cancer cell line.

| Compound | Aryl Substituent | Percent Growth Inhibition (PGI) at 10 µM against SNB-19 |

| 6a | 4-Hydroxyphenyl | 25.34 |

| 6c | 4-Nitrophenyl | 38.71 |

| 6e | 4-Chlorophenyl | 29.87 |

| 6h | 3,4,5-Trimethoxyphenyl | 65.12 |

These findings underscore the importance of the electronic and steric properties of the substituents on the aryl ring in modulating the anticancer activity of these oxadiazole analogues. The strong electron-donating nature of the methoxy groups in the 3,4,5-trimethoxy substitution pattern appears to be a key factor for potent cytotoxicity.

Molecular Target Identification and Validation (e.g., tubulin inhibition studies)

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for further rational drug design. For many anticancer agents, the microtubule network, composed of α- and β-tubulin heterodimers, is a key target. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Research into the oxadiazole analogues of 4-chloro-2-aminophenol has strongly suggested that tubulin is a primary molecular target. To validate this, molecular docking studies have been performed to simulate the binding of these compounds to the colchicine binding site of tubulin. The docking scores, which represent the binding affinity of the ligand to the protein, provide valuable insights into the potential for tubulin inhibition.

The docking studies for the series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that these compounds fit well into the hydrophobic cavity of the colchicine binding site on tubulin. The calculated docking scores for these compounds were in a favorable range, indicating a strong potential for binding and subsequent inhibition of tubulin polymerization.

The analogue 6h , which exhibited the most potent anticancer activity, also showed a strong docking score of -8.030 kcal/mol. This compound was found to be surrounded by important hydrophobic residues within the binding pocket, including Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. The strong correlation between the high anticancer activity and the favorable docking score for compound 6h supports the hypothesis that tubulin is a key molecular target for this class of compounds.

The interactive data table below presents the molecular docking scores for selected analogues, illustrating the relationship between their chemical structure and predicted binding affinity to the tubulin-colchicine A4 complex.

| Compound | Aryl Substituent | Docking Score (kcal/mol) |

| 6a | 4-Hydroxyphenyl | -7.891 |

| 6c | 4-Nitrophenyl | -7.953 |

| 6e | 4-Chlorophenyl | -8.112 |

| 6h | 3,4,5-Trimethoxyphenyl | -8.030 |

These molecular modeling studies, combined with the observed biological activity, provide strong evidence for the validation of tubulin as a molecular target for these this compound derivatives.

Investigation of Biochemical Pathways Affected by the Compound and its Derivatives

Beyond direct target engagement, it is essential to understand the downstream biochemical pathways that are modulated by a bioactive compound and its derivatives. For anticancer agents, pathways related to cell cycle progression and programmed cell death (apoptosis) are of particular interest.

While specific studies on the biochemical pathways affected by this compound itself are limited, research on structurally related compounds provides valuable insights. For instance, a study on a copper (II) complex derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol demonstrated that this compound can trigger multiple anticancer mechanisms. google.com These include the induction of mitochondrial apoptosis, blocking of the cell cycle, and induction of DNA damage. google.com

Furthermore, studies on other classes of aminophenol derivatives have also highlighted their impact on cell cycle and apoptosis. For example, certain 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones have been shown to cause cell cycle arrest in the G0/G1 phase in human colon cancer cells (HCT-116). nih.gov Similarly, some 2-amino-4H-chromene-3-carbonitrile derivatives have been found to be effective in inducing apoptosis in breast cancer cells. nih.gov

These findings suggest that a common mechanistic theme for bioactive aminophenol derivatives involves the disruption of normal cell cycle progression and the activation of apoptotic pathways. It is plausible that analogs of this compound, particularly those with demonstrated tubulin-inhibiting properties, would also induce cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents, and subsequently lead to the activation of the intrinsic apoptotic cascade. However, further specific investigations are required to delineate the precise biochemical pathways modulated by this compound and its direct analogues.

Role as Diagnostic Agents and Probes (e.g., for cancer cell detection)

The development of molecular probes for the specific detection and imaging of cancer cells is a rapidly advancing field in biomedical research. nih.govsciopen.com Fluorescent probes, in particular, offer high sensitivity and the potential for real-time imaging of biological processes. nih.gov The structural features of this compound and its analogs, including their aromatic nature and the presence of functional groups that can be modified, make them potential candidates for development as diagnostic agents.

While there is currently a lack of specific studies demonstrating the use of this compound derivatives as diagnostic probes, the general principles of probe design suggest their potential. The aminophenol scaffold can be chemically modified to incorporate fluorophores, creating molecules that could selectively accumulate in cancer cells or bind to specific cancer biomarkers. frontiersin.org

The design of such probes often involves a recognition moiety that targets a specific feature of cancer cells, a signaling unit (the fluorophore), and a linker. The halogen substituents (chloro and iodo) on the 2-aminophenol ring could also be exploited to modulate the photophysical properties of a potential probe or to serve as handles for further chemical conjugation.

For example, a fluorescent probe based on a halogenated aminophenol could be designed to be activated by a cancer-specific enzyme, leading to a "turn-on" fluorescent signal only in the presence of cancer cells. This would provide a high signal-to-noise ratio, which is crucial for sensitive cancer detection. Given the promising biological activities of this compound analogs, future research could explore their derivatization into fluorescent probes for cancer cell imaging and diagnostics.

Studies on Biological Degradation and Metabolism Pathways

Understanding the metabolic fate of a compound is fundamental to its development as a therapeutic agent. The biological degradation and metabolism of a drug influence its bioavailability, efficacy, and potential toxicity. For halogenated aromatic compounds like this compound, metabolic pathways often involve phase I and phase II enzymatic reactions.

Phase I metabolism of halogenated anilines and phenols is primarily mediated by the cytochrome P450 (CYP450) family of enzymes. These reactions typically involve oxidation, such as hydroxylation, and can also lead to dehalogenation. The nature and position of the halogen substituents can significantly influence the rate and regioselectivity of these metabolic transformations.

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Common conjugation reactions include glucuronidation and sulfation of the phenolic hydroxyl group.

The presence of both chlorine and iodine on the aromatic ring of this compound presents an interesting case for metabolic studies. The relative rates of dehalogenation of the two different halogens and the influence of one on the metabolism of the other would be important aspects to investigate. It is anticipated that the primary metabolic routes would involve oxidation of the aromatic ring, potential dehalogenation, and conjugation of the phenolic and amino groups. Detailed in vitro studies using liver microsomes and in vivo studies in animal models would be necessary to fully elucidate the metabolic profile of this compound and its pharmacologically active analogs.

Environmental Fate and Biotransformation of 2 Amino 5 Chloro 4 Iodophenol

Photodegradation Studies and Pathways

Photodegradation, the breakdown of compounds by light, represents a primary abiotic mechanism for the transformation of 2-Amino-5-chloro-4-iodophenol in the environment. The presence of a phenolic hydroxyl group, an amino group, and halogen substituents (chloro and iodo) on the aromatic ring dictates its susceptibility to photolytic cleavage.

The primary mechanism of photodegradation for phenolic compounds involves the absorption of ultraviolet (UV) radiation, leading to the formation of highly reactive intermediates. For this compound, this process is expected to initiate through the homolytic cleavage of the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. This initial deiodination would result in the formation of a substituted chlorophenyl radical and an iodine radical.

Subsequent reactions could involve the abstraction of hydrogen atoms from surrounding media, leading to the formation of 2-amino-5-chlorophenol. Alternatively, the radical species can react with oxygen to form peroxy radicals, which can then undergo further reactions to yield a variety of degradation products, including hydroxylated and quinone-like structures. The amino group can also be a site of photo-oxidation, potentially leading to the formation of nitroso and nitro derivatives.

The photodegradation rate is influenced by several environmental factors, including light intensity, pH, and the presence of natural photosensitizers such as humic substances. In aquatic environments, the presence of dissolved organic matter can accelerate photodegradation through the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals.

Table 1: Predicted Photodegradation Intermediates of this compound This table is illustrative and based on known degradation pathways of similar compounds.

| Intermediate Compound | Predicted Formation Pathway |

| 2-Amino-5-chlorophenol | Homolytic cleavage of the C-I bond followed by hydrogen abstraction. |

| Halogenated Benzoquinones | Oxidation of the phenolic ring. |

| Hydroxylated derivatives | Reaction with photochemically generated hydroxyl radicals. |

| Nitroso/Nitro derivatives | Photo-oxidation of the amino group. |

Biodegradation Mechanisms and Microbial Interactions

The microbial-mediated breakdown, or biodegradation, of this compound is a critical component of its environmental fate. The complex structure of this compound, with its multiple halogen substituents, suggests that it is likely to be recalcitrant to rapid biodegradation. However, various microbial strains have demonstrated the ability to degrade simpler halogenated phenols and anilines, providing a model for the potential biotransformation of this compound.

The initial step in the aerobic biodegradation of halogenated aromatic compounds often involves the enzymatic removal of the halogen substituents. In the case of this compound, dehalogenases could catalyze the cleavage of the carbon-halogen bonds. Given the lower bond energy of the C-I bond compared to the C-Cl bond, it is plausible that microbial deiodination would be the initial enzymatic attack.

Following dehalogenation, the resulting aminophenol or chlorophenol could be further degraded through established metabolic pathways. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of catecholic intermediates. These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic halides).

Studies on bacteria capable of degrading chlorophenols and aminophenols have identified key enzymes such as monooxygenases and dioxygenases that initiate the ring cleavage. For instance, some bacterial strains can hydroxylate the aromatic ring to form a dihydroxy derivative, which is a prerequisite for ring fission.

Table 2: Key Enzyme Classes in the Predicted Biodegradation of this compound This table is illustrative and based on known enzymatic reactions with analogous compounds.

| Enzyme Class | Predicted Role in Degradation |

| Dehalogenases | Cleavage of carbon-iodine and carbon-chlorine bonds. |

| Monooxygenases/Dioxygenases | Hydroxylation and cleavage of the aromatic ring. |

| Deaminases | Removal of the amino group. |

| Reductases | Potential initial step under anaerobic conditions. |

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound is expected to be significant due to the presence of multiple halogen substituents on the aromatic ring. Halogenation generally increases the recalcitrance of organic compounds to microbial degradation. wikipedia.org The iodine and chlorine atoms stabilize the aromatic ring, making it less susceptible to enzymatic attack.

The mobility of this compound in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a substituted phenol (B47542), it is likely to have moderate water solubility. Its potential to ionize in response to changes in environmental pH will also influence its mobility. In acidic soils, it is expected to be more mobile, while in alkaline soils, its mobility may be reduced due to increased sorption to soil organic matter. aloki.hu

Table 3: Factors Influencing the Environmental Persistence and Mobility of this compound

| Factor | Influence on Persistence | Influence on Mobility |

| Halogenation (Cl, I) | Increases persistence by stabilizing the aromatic ring. | Can decrease water solubility, potentially reducing mobility in aquatic systems. |

| Phenolic -OH group | Can be a site for microbial attack, but also for abiotic reactions. | Increases water solubility and potential for leaching. |

| Amino -NH2 group | May be a site for microbial degradation. | Can influence sorption to soil particles through ionic interactions. |

| Soil Organic Matter | High organic matter can increase sorption, reducing bioavailability and mobility. | High sorption reduces mobility. |

| Environmental pH | Affects the ionization state, which influences both degradation rates and mobility. | Ionization can increase water solubility and mobility. |

Ecotoxicological Implications from a Mechanistic Perspective

The ecotoxicological effects of this compound are predicted based on the known toxicity of substituted phenols and halogenated aromatic compounds. Phenolic compounds, in general, can exert toxicity through various mechanisms, including uncoupling of oxidative phosphorylation, disruption of cell membrane integrity, and inhibition of enzymatic activity. jst.go.jp

The presence of halogen atoms can enhance the toxicity of phenolic compounds. The lipophilicity, or the ability to dissolve in fats and lipids, is a key determinant of the toxicity of many organic pollutants. Halogenation often increases the lipophilicity of a compound, facilitating its bioaccumulation in the fatty tissues of organisms. wikipedia.org

From a mechanistic standpoint, the toxicity of this compound could be mediated through the generation of reactive intermediates. For instance, the metabolic activation of the amino group could lead to the formation of reactive nitrenium ions, which can bind to cellular macromolecules such as DNA and proteins, leading to mutagenic and cytotoxic effects. nih.gov Furthermore, the phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can participate in redox cycling and generate oxidative stress within cells. nih.gov

Table 4: Potential Mechanistic Pathways of Ecotoxicity for this compound This table is illustrative and based on toxicological principles for similar compounds.

| Toxic Mechanism | Description |

| Uncoupling of Oxidative Phosphorylation | Disruption of the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. |

| Membrane Disruption (Narcosis) | Accumulation in lipid bilayers of cell membranes, leading to a loss of integrity and function. |

| Formation of Reactive Intermediates | Metabolic activation to form electrophilic species (e.g., nitrenium ions) or radical species (e.g., phenoxyl radicals) that damage cellular components. |

| Enzyme Inhibition | Binding to and inhibiting the function of essential enzymes. |

| Oxidative Stress | Generation of reactive oxygen species (ROS) that can damage lipids, proteins, and DNA. |

Q & A

Advanced Research Question

- Crystallography : Grow single crystals (via slow evaporation in DMSO/water) and analyze X-ray diffraction to correlate structure with emission properties .

- Photophysical Studies : Measure fluorescence quantum yields (integrating sphere) and lifetime decays (TCSPC) under varying excitation wavelengths .

How can contradictory solubility data for halogenated aminophenols in polar vs. non-polar solvents be addressed?

Basic Research Question

Solubility conflicts often arise from impurities or measurement techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.